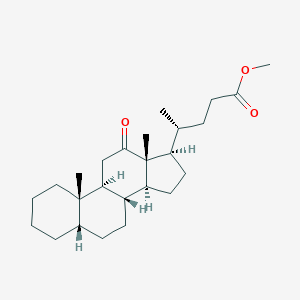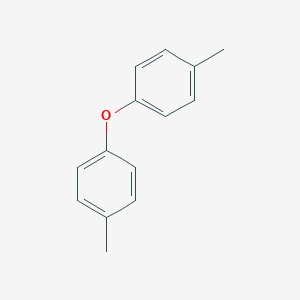
Éther de p-tolyle
Vue d'ensemble
Description
P-Tolyl ether (also known as p-Tolyl ethyl ether) is an organic compound with the molecular formula C8H10O. It is a colorless, volatile liquid with a characteristic sweet smell. P-Tolyl ether is a member of the class of compounds known as ethers, which are compounds that contain an oxygen atom bonded to two alkyl or aryl groups. P-Tolyl ether is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Synthèse organique
L'éther de p-tolyle est utilisé en synthèse organique . C'est un composant clé dans la formation de divers composés organiques en raison de sa structure et de ses propriétés uniques .
Formation de molécules conformationnellement chirales
L'éther de p-tolyle est utilisé pour former des molécules conformationnellement chirales à l'état solide . Cette propriété est particulièrement utile dans le domaine de la stéréochimie, où l'arrangement spatial des atomes dans les molécules joue un rôle crucial .
Synthèse de composés pyrazole
L'éther de p-tolyle est utilisé dans la synthèse de composés mono- et bis-pyrazole . Ces composés ont des squelettes flexibles d'éther de p-tolyle et rigides de 4,5-dibromo-2,7-di-tert-butyl-9,9-diméthyl-9H-xanthène .
Ligands dans la réaction de couplage croisé de Suzuki–Miyaura catalysée au Pd
Les composés à base d'éther de p-tolyle ont un potentiel en tant que ligands dans la réaction de couplage croisé de Suzuki–Miyaura catalysée au Pd . Cette réaction est un type de réaction de couplage croisé catalysée au palladium, utilisée pour synthétiser des composés biaryles, une classe importante de composés en chimie organique .
Synthèse de squelettes de xanthène
L'éther de p-tolyle est utilisé dans la synthèse de squelettes de xanthène . Les xanthènes sont une classe de composés organiques et leurs dérivés sont utilisés dans un large éventail d'applications, notamment les colorants, les produits pharmaceutiques et les matériaux fonctionnels
Mécanisme D'action
Target of Action
It is an ether compound, which typically have two alkyl or aryl groups bonded to an oxygen atom . The tolyl groups in p-Tolyl ether are aryl groups commonly found in the structure of diverse chemical compounds .
Mode of Action
Compounds with tolyl groups are often functionalized into other compounds through williamson etherification, using tolyl alcohols as reagents, or by c-c coupling reactions .
Biochemical Pathways
It’s worth noting that tolyl groups are commonly found in the structure of diverse chemical compounds and can be involved in various biochemical reactions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that ether lipids like p-Tolyl ether can form non-lamellar inverted hexagonal structures in model membranes, suggesting a role in facilitating membrane fusion processes . Ether lipids are also important for the organization and stability of lipid raft microdomains, cholesterol-rich membrane regions involved in cellular signaling .
Molecular Mechanism
It is known that ether lipids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-methyl-4-(4-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYHGNUFMPSTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061800 | |
| Record name | p-Tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1579-40-4 | |
| Record name | 1,1′-Oxybis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-oxybis(4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the molecular formula and weight of p-tolyl ether?
A1: The molecular formula of p-tolyl ether is C14H14O, and its molecular weight is 198.26 g/mol. []
Q2: What are the key spectroscopic characteristics of p-tolyl ether?
A2: Solid-state 13C NMR studies, coupled with X-ray diffraction and quantum mechanical calculations, provide detailed insights into the carbon chemical shift tensors of p-tolyl ether. These tensors, particularly for carbons directly bonded to the oxygen atom, are sensitive indicators of the structural and electronic characteristics of the ether linkage. []
Q3: Does p-tolyl ether exhibit chirality?
A3: While p-tolyl ether itself is not chiral, research has shown that it can form conformationally chiral molecules in its solid state. This chirality arises from the inherent asymmetry of its molecular structure in the crystalline form. Interestingly, even commercial samples of di(p-tolyl) ether have been found to be optically active, suggesting spontaneous resolution during crystallization. []
Q4: Can p-tolyl ether derivatives act as ligands in catalytic reactions?
A4: Yes, researchers have successfully synthesized mono- and bis-pyrazole compounds incorporating p-tolyl ether and rigid xanthene backbones. These compounds, designed as analogs of DPEphos and Xantphos ligands, demonstrate notable activity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient aryl halide and aryl boronic acid coupling to form biaryl compounds. []
Q5: How do phenoxaphosphine-based ligands with p-tolyl ether backbones perform in hydroformylation reactions?
A5: Studies on phenoxaphosphine-based diphosphine ligands incorporating p-tolyl ether backbones reveal their influence on rhodium-catalyzed hydroformylation of 1-octene. These ligands, while exhibiting lower activity and regioselectivity compared to their xanthene-based counterparts, still contribute to increased catalytic activity and a shift towards branched aldehyde products. []
Q6: How is fluorodifen, a herbicide containing a p-tolyl ether moiety, metabolized by plants?
A6: Research on fluorodifen (p-nitrophenyl α,α,α-trifluoro-2-nitro-p-tolyl ether) metabolism in peanut and cucumber seedlings reveals a primary degradation pathway involving hydrolysis of the ether linkage, followed by reduction of the resulting p-nitrophenol to p-aminophenol. This process, while slower in cucumbers, contributes to the differential susceptibility of these plant species to the herbicide. [, , , ]
Q7: Can microorganisms degrade fluorodifen in soil?
A7: Yes, soil microorganisms demonstrate the ability to metabolize fluorodifen. This degradation process, influenced by the presence of carbon and nitrogen sources, involves the hydrolysis of the ether linkage and the release of nitrite ions. Notably, the degradation rate is slower when fluorodifen is the sole carbon and nitrogen source. []
Q8: What is the impact of herbicides like fluorodifen on glutathione peroxidase activity in plants?
A8: Studies on the effects of fluorodifen on Italian ryegrass (Lolium multiflorum) and Festuca (Festuca arundinacea) indicate differential responses in glutathione peroxidase (GPX) activity. While fluorodifen generally induces GPX activity in Italian ryegrass, potentially as a defense mechanism against oxidative stress, it inhibits GPX activity in Festuca, possibly due to slower detoxification rates. []
Q9: How can p-tolyl ether derivatives be analyzed after reacting with silk and wool fibers?
A9: Gas chromatography (GC), employing both OV-17 and Dexsil 300 GC columns, proves effective in analyzing silk and wool fibers treated with aryl glycidyl ethers, including p-tolyl glycidyl ether (TGE). After hydrolysis and derivatization, GC analysis allows for the identification and quantification of artifact amino acids formed during the reaction. Importantly, this method allows for the detection of O-(2-hydroxy-3-p-tolyloxypropyl)tyrosine (TGE-TYR), which conventional amino acid analyzers often miss. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


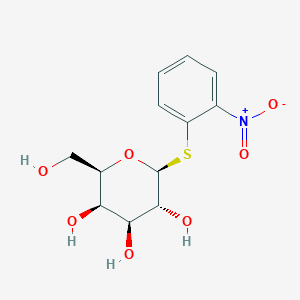

![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
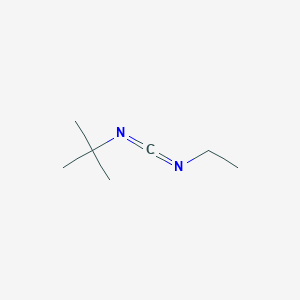
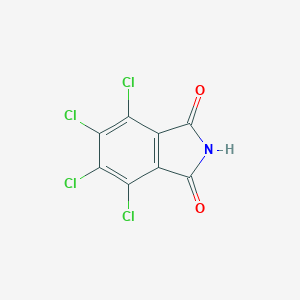
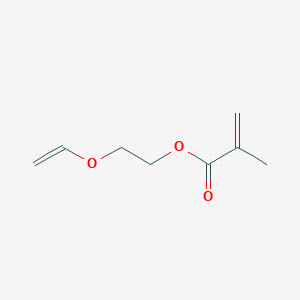
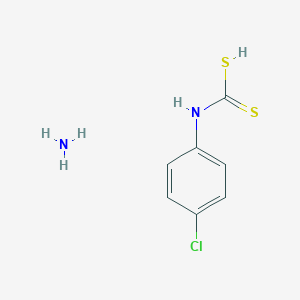
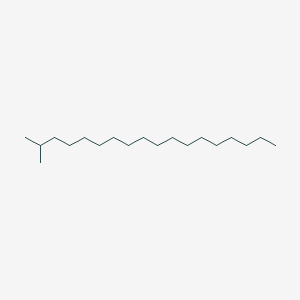
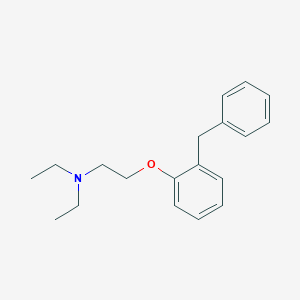


![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
